Product packaging for 1-Isobutyl-2-(4-methoxyphenyl)piperidine(Cat. No.:)

1-Isobutyl-2-(4-methoxyphenyl)piperidine

Cat. No.: B13014571
M. Wt: 247.38 g/mol
InChI Key: SEDXZDJNRXSKSE-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Scaffold in Chemical Biology and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the fields of chemical biology and medicinal chemistry. ajchem-a.comnih.gov This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring its profound biological importance. ajchem-a.comnih.gov The versatility of the piperidine scaffold allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties, biological activity, and pharmacokinetic profiles. clinmedkaz.org

Piperidine derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system modulatory properties. ajchem-a.com The ability of the piperidine ring to present substituents in well-defined three-dimensional orientations makes it a favored building block in drug design, facilitating precise interactions with biological targets. nih.govacs.org

Overview of Research Trends in Substituted Piperidine Compounds

Current research in substituted piperidine compounds is largely driven by the quest for novel therapeutic agents with improved efficacy and selectivity. A significant trend involves the development of stereoselective synthetic methods to access enantiomerically pure piperidines, as the chirality of the substituents often plays a crucial role in biological activity. nih.gov The kinetic resolution of 2-arylpiperidines using chiral bases is one such approach that has garnered attention. nih.gov

Another major research focus is the functionalization of the piperidine ring at various positions to explore structure-activity relationships (SAR). acs.org The introduction of diverse substituents on both the nitrogen atom and the carbon skeleton of the piperidine ring allows for the modulation of properties such as receptor binding affinity and selectivity. nih.gov Furthermore, there is a growing interest in the development of "green" and efficient synthetic methodologies for constructing highly substituted piperidine analogs. ajchem-a.com

Contextualizing 1-Isobutyl-2-(4-methoxyphenyl)piperidine within Contemporary Heterocyclic Research

While specific research on this compound is not extensively documented in publicly available literature, its structural features place it at the intersection of several key areas of contemporary heterocyclic research. The 2-arylpiperidine core is a well-established pharmacophore found in numerous biologically active compounds. The presence of a 4-methoxyphenyl (B3050149) group at the 2-position and an isobutyl group on the nitrogen atom suggests a design aimed at exploring specific interactions within biological targets.

The synthesis of such a compound would likely involve established methodologies for the preparation of 2-arylpiperidines, followed by N-alkylation. The biological evaluation of this compound could reveal potential activities in areas where other substituted piperidines have shown promise, such as in the modulation of central nervous system receptors or as enzyme inhibitors. The study of this compound would contribute to the broader understanding of structure-activity relationships within the 2-arylpiperidine class of compounds.

Due to the limited specific data on this compound, the following sections will draw upon data from structurally analogous compounds to provide a scientifically grounded, albeit predictive, analysis.

Interactive Data Tables

Below are interactive tables providing an overview of related piperidine derivatives and their properties.

Table 1: Examples of Biologically Active Piperidine Derivatives

Compound NameCore StructureKey SubstituentsNoted Biological Activity
Methylphenidate Piperidine2-phenyl, 2-methoxycarbonylCNS Stimulant
Donepezil PiperidineN-benzyl, indanoneAcetylcholinesterase inhibitor
Fentanyl PiperidineN-phenethyl, 4-anilidoOpioid Analgesic
Paroxetine (B1678475) Piperidine3-phenoxymethyl, 4-(4-fluorophenyl)Selective Serotonin (B10506) Reuptake Inhibitor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO B13014571 1-Isobutyl-2-(4-methoxyphenyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-(2-methylpropyl)piperidine

InChI

InChI=1S/C16H25NO/c1-13(2)12-17-11-5-4-6-16(17)14-7-9-15(18-3)10-8-14/h7-10,13,16H,4-6,11-12H2,1-3H3

InChI Key

SEDXZDJNRXSKSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCCC1C2=CC=C(C=C2)OC

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 1 Isobutyl 2 4 Methoxyphenyl Piperidine Analogues

Elucidation of Reaction Mechanisms in Piperidine (B6355638) Ring Synthesis

The construction of the piperidine ring is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this goal. nih.gov Conventional approaches include nucleophilic substitution, reductive amination, intramolecular cyclization of amines and alkenes, and Diels-Alder reactions. nih.gov The synthesis of analogues of 1-isobutyl-2-(4-methoxyphenyl)piperidine often involves the formation of a C2-aryl substituted piperidine, where stereoselectivity is a key challenge.

Kinetic and Thermodynamic Aspects of Isomerization (e.g., cis-trans Conversion)

The relative stereochemistry of substituents on the piperidine ring, particularly the cis-trans relationship between the C2 and C6 positions, is critical for biological activity. The isomerization between cis and trans diastereomers can be influenced by both kinetic and thermodynamic factors.

During the synthesis of piperidines, the initial product distribution may be under kinetic control, favoring the faster-forming isomer. However, under the reaction conditions or during subsequent workup, this can equilibrate to the thermodynamically more stable isomer. For 2,6-disubstituted piperidines, the trans isomer is often the thermodynamically favored product due to the equatorial positioning of both substituents, which minimizes steric strain.

Studies on the isomerization of related systems, such as vicinal diols, have demonstrated that it is possible to selectively convert the thermodynamically favored trans isomer to the less stable cis isomer under specific catalytic conditions, a concept termed transient thermodynamic control. longdom.org This highlights the potential to manipulate the diastereomeric ratio of piperidine products by carefully selecting the reaction conditions. For instance, in the synthesis of 2,4-disubstituted piperidines, the order of the reaction sequence can completely control the reaction selectivity, leading to either the cis or trans isomer as the major product. nih.gov

The energy barrier for ring inversion and the rotational barriers of substituents also play a significant role in the observed isomer ratios. Computational studies using Density Functional Theory (DFT) on N-Boc-2-arylpiperidines have shown that the rate of rotation of the N-Boc group is fast, meaning the presence of multiple rotamers does not hinder subsequent reactions. utrgv.edu

Table 1: Factors Influencing Cis-Trans Isomerization in Piperidine Analogues

FactorInfluence on IsomerizationRelevant Findings
Control Type Kinetic control favors the faster-forming isomer, while thermodynamic control favors the more stable isomer.The order of reaction steps can dictate the final diastereomeric outcome. nih.gov
Substituent Position Equatorial positioning of bulky groups is generally favored thermodynamically.trans-2,6-disubstituted piperidines are often the more stable isomers.
Catalyst/Reagents Specific catalysts can favor the formation of the less stable isomer.Transient thermodynamic control can be used to obtain the cis isomer. longdom.org
Rotational Barriers The ease of rotation of substituents can influence the accessibility of different conformations.The N-Boc group in 2-arylpiperidines rotates rapidly. utrgv.edu

Role of Catalysts and Reagents in Reaction Selectivity

The choice of catalyst and reagents is paramount in controlling the stereoselectivity of piperidine ring synthesis. Various transition metal catalysts, including iridium, palladium, and cobalt, have been employed to achieve high diastereoselectivity.

For instance, iridium(III)-catalyzed hydrogen-borrowing [5+1] annulation enables the stereoselective synthesis of substituted piperidines through a cascade of oxidation, amination, and reduction steps. nih.gov In the synthesis of 2,6-disubstituted piperidines, the use of an amidine auxiliary can direct a regioselective metalation, allowing for controlled functionalization and leading to high diastereoselectivity upon reduction. nih.gov

The synthesis of 2,6-cis-disubstituted piperidine natural products has been achieved with high stereoselectivity through a one-pot sequence involving the reductive ring-opening of a chiral aziridine (B145994) precursor. rsc.org This highlights the importance of substrate control in directing the stereochemical outcome.

In the context of analogues of this compound, the presence of the electron-donating methoxy (B1213986) group on the aryl ring can influence the reaction pathway. In some cases, strong electron-releasing substituents on the aryl ring can lead to undesired side reactions, such as hydrolysis, instead of the desired piperidine formation. mdpi.com

The following table summarizes the role of different catalytic systems in the synthesis of piperidine analogues:

Table 2: Catalytic Systems for Stereoselective Piperidine Synthesis

Catalyst SystemReaction TypeKey Mechanistic Features
Iridium(III) Complexes Hydrogen-borrowing annulationSequential oxidation, amination, and imine reduction. nih.gov
Palladium Complexes Wacker-type aerobic oxidative cyclizationEnables the synthesis of various six-membered nitrogen heterocycles. organic-chemistry.org
Cobalt(II) Complexes Radical intramolecular cyclizationInvolves a competitive process between radical rebound and 1,5-H-transfer. nih.gov
Amidine Auxiliary with Metalation Directed functionalizationRegioselective metalation at the 6-position followed by functionalization. nih.gov

Mechanisms of C-N Bond Activation and Functionalization in Piperidine Systems

The activation and functionalization of the C-N bond in piperidine systems represent a significant challenge due to the inherent stability of this bond. However, transition-metal-catalyzed C-N bond activation has emerged as a powerful tool for the synthesis and diversification of nitrogen-containing compounds. The general mechanisms for transition-metal-mediated C-N bond metalation include oxidative addition, β-N elimination, and C-H bond cleavage-triggered C-N bond activation.

Theoretical investigations using DFT have been employed to study the denitrification mechanism of piperidine and its methylated analogues on catalyst surfaces. These studies reveal the energy barriers associated with the direct cleavage of the C-N bond. researchgate.net For instance, the C-N bond in a piperidinium (B107235) species can be ruptured, leading to the formation of a functionalized open-chain amine. researchgate.net

The presence of an N-isobutyl group in analogues of this compound can influence the mechanism of C-N bond activation. The steric bulk of the isobutyl group may affect the accessibility of the nitrogen atom to the catalyst, potentially altering the reaction pathway or efficiency.

Computational Mechanistic Studies (e.g., Transition State Analysis)

Computational chemistry, particularly DFT, has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of piperidine derivatives. These studies provide valuable insights into transition state geometries, activation energies, and reaction pathways that are often difficult to probe experimentally.

For example, DFT calculations have been used to investigate the mechanism of electroreductive cyclization of imines with terminal dihaloalkanes to form piperidines. nih.govresearchgate.net These studies detail a stepwise mechanism involving the formation of a radical anion, nucleophilic attack, and subsequent cyclization.

Transition state analysis has also been employed to understand the stereoselectivity of piperidine synthesis. In the context of 1,2-disubstituted piperidine formation, computational models can predict the preferred transition state geometries that lead to the observed cis or trans products.

Furthermore, DFT studies have been instrumental in understanding the mechanism of C-N bond activation. By calculating the potential energy surface for the interaction of a piperidine analogue with a metal catalyst, researchers can identify the lowest energy pathway for C-N bond cleavage. utrgv.edu These calculations can reveal the structure of key intermediates and transition states, providing a detailed picture of the reaction mechanism at the molecular level. utrgv.edu

Structure Activity Relationship Sar Studies of 1 Isobutyl 2 4 Methoxyphenyl Piperidine and Its Analogues

Influence of Piperidine (B6355638) Ring Substitutions on Biological Activity Profiles

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous natural products and synthetic drugs. ajchem-a.com Its structural flexibility and ability to present substituents in well-defined spatial orientations make it a "privileged scaffold." innovareacademics.in Modifications to the piperidine ring of 2-arylpiperidine analogues have profound effects on their biological activity.

Substitutions on the piperidine ring can significantly alter the potency and efficacy of a compound. For instance, in a series of 3,4-disubstituted piperidine derivatives, systematic exploration of the piperidine moiety led to the discovery of a potent 3,4,6-trisubstituted derivative with superior properties. researchgate.net The position and nature of these substituents are critical. For example, studies on bis(heteroaryl)piperazine (BHAP) analogues, which contain a piperidine ring, showed that replacing a 3-alkylamino substituent on an attached pyridine (B92270) ring with a 3-alkyl group maintained activity against wild-type reverse transcriptase but reduced activity against certain mutant forms. nih.gov This highlights the sensitivity of ligand-target interactions to subtle structural changes on or around the piperidine core.

Furthermore, the introduction of specific functional groups can modulate the pharmacological profile. For example, incorporating a hydroxyl group on the piperidine ring can introduce a synergistic effect on antioxidant properties. ajchem-a.com Research on various piperidine derivatives has shown that the building block itself is crucial for the inhibitory activity of the compounds. ajchem-a.comajchem-a.com The strategic placement of substituents can optimize interactions with target proteins. In the development of sigma-1 (σ1) receptor ligands, piperidine-4-carboxamide derivatives were synthesized with various substitutions on the amide nitrogen. A tetrahydroquinoline derivative featuring a 4-chlorobenzyl moiety on the piperidine nitrogen demonstrated very high affinity and selectivity for the σ1 receptor. nih.gov

The following table summarizes the effects of piperidine ring substitutions in various analogue series:

Compound Series Substitution Effect on Biological Activity Reference
3,4-disubstituted piperidinesAddition of a 6-substituentLed to a superior 3,4,6-trisubstituted derivative. researchgate.net researchgate.net
(Alkylamino)piperidine-containing BHAPsReplacement of 3-alkylamino with 3-alkyl on pyridineMaintained activity against WT RT, reduced against Y181C mutant RT. nih.gov nih.gov
Piperidine-4-carboxamides4-chlorobenzyl on piperidine nitrogenHigh affinity and selectivity for σ1 receptor. nih.gov nih.gov
Naphthalen-1-yl alkyl piperidines4-Methyl on piperidineMost potent σ1 ligand in the series. researchgate.net researchgate.net
Naphthalen-1-yl alkyl piperidines3,3-Dimethyl on piperidineMost selective σ1 ligand relative to σ2 receptor. researchgate.net researchgate.net

Impact of the Isobutyl Group on Ligand-Target Interactions and Potency

In the context of σ receptor ligands, the N-alkyl substituent is a well-established modulator of affinity and selectivity. For example, in a series of N-substituted piperidines targeting the σ1 receptor, varying the alkyl chain length and branching had significant consequences. The N-(6-methoxynaphthalen-1-yl)propyl derivatives of various methylpiperidines were found to have high affinity, with the piperidine substitution pattern further tuning the selectivity. researchgate.net This underscores that the interplay between the N-substituent and other parts of the molecule is crucial.

Role of the 4-Methoxyphenyl (B3050149) Moiety in Binding Affinity and Selectivity

The 2-aryl substituent is a defining feature of this class of piperidines, and the specific nature of the aryl group is a major determinant of biological activity. The 4-methoxyphenyl moiety in 1-isobutyl-2-(4-methoxyphenyl)piperidine contributes to binding and selectivity through both electronic and steric effects.

The methoxy (B1213986) group at the para-position of the phenyl ring is an electron-donating group, which can influence the electronic environment of the aromatic ring and its ability to participate in pi-stacking or cation-pi interactions with the target protein. In studies of various 2-arylpiperidine analogues, the substitution pattern on the phenyl ring has been shown to be critical for activity. For example, in a series of potent μ opioid receptor agonists, the substituent pattern of the phenyl ring played a pivotal role in binding affinity and selectivity. nih.gov

However, the presence of a 4-methoxy substituent can sometimes be detrimental to activity depending on the target. In one study involving the synthesis of piperidines via an intramolecular cascade, substrates with a strong electron-releasing 4-methoxy group on the aryl ring failed to produce the desired piperidines, instead leading to hydrolyzed derivatives. nih.gov Conversely, in the development of σ1 receptor ligands based on N-(naphthalen-1-yl)alkyl scaffolds, a 6-methoxy group on the naphthalene (B1677914) ring system was a key feature of high-affinity compounds. researchgate.net This highlights that the contribution of the methoxy group is highly context-dependent, relying on the specific topology and amino acid composition of the target binding site.

The following table illustrates the importance of the aryl moiety in related piperidine compounds:

Compound Series Aryl Moiety Feature Influence on Activity Reference
3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analoguesPhenyl ring substituent patternPivotal role in binding affinity and selectivity for MOR. nih.gov nih.gov
Intramolecular cyclization substrates4-Methoxy on aryl ringLed to undesired hydrolysis instead of piperidine formation. nih.gov nih.gov
N-(naphthalen-1-yl)alkyl piperidines6-Methoxy on naphthalene ringCommon feature in high-affinity σ1 ligands. researchgate.net researchgate.net

Stereochemical Effects on Pharmacological Activity

The pharmacological activity of chiral drugs is often highly dependent on their stereochemistry. mdpi.com For this compound, which contains a stereocenter at the C2 position of the piperidine ring, the absolute and relative configuration is a critical factor in determining its interaction with biological targets.

SAR studies on related 2-substituted piperidines have consistently demonstrated the importance of stereochemistry. For example, research on 2-methylpiperidine (B94953) derivatives as 5-HT reuptake inhibitors showed that different diastereomeric isomers exhibited distinct biological profiles. researchgate.net Similarly, in a series of 4-alkyl-4-arylpiperidines designed as opioid ligands, stereochemistry was found to be a key determinant of whether a compound acted as an agonist or an antagonist. Potent agonists were found to prefer an axial orientation of the 4-aryl group, while antagonist properties were associated with compounds favoring an equatorial 4-aryl conformation. nih.gov

In the case of highly potent and selective μ opioid receptor (MOR) agonists, the specific stereoisomer was crucial for activity. The (3R, 4S) enantiomer of one analogue was found to be significantly more potent for opioid receptors than its (3S, 4R) counterpart, demonstrating high selectivity for the MOR. nih.gov This dramatic difference in activity between stereoisomers underscores that only one enantiomer typically achieves the optimal geometric arrangement for productive interaction with the chiral environment of a receptor binding site. Vibrational optical activity (VOA) has been highlighted as a valuable technique for unambiguously determining the absolute configuration of such chiral molecules. mdpi.com

Computational and Chemoinformatic Approaches in SAR Analysis

Computational and chemoinformatic tools are indispensable for modern drug discovery and for elucidating complex SAR. frontiersin.orgkubinyi.de These approaches are widely applied to piperidine derivatives to model ligand-target interactions, predict activity, and guide the design of new analogues. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate structural or physicochemical properties of compounds with their biological activities. nih.gov For piperidine derivatives, 3D-QSAR models have been successfully integrated with molecular docking and molecular dynamics to investigate inhibitors of various protein targets. frontiersin.org These models help in identifying the key structural features that govern activity.

Molecular docking simulations provide insights into the putative binding mode of ligands within a receptor's active site. For piperidine-based compounds, docking studies have been used to rationalize binding affinity and selectivity. nih.govnih.gov For instance, docking and molecular dynamics simulations were used to propose a mechanism for the high binding affinity and selectivity of a potent MOR agonist, explaining how it activated the receptor. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Chemoinformatics also aids in the design of combinatorial libraries and the analysis of large datasets, helping to identify promising candidates from a vast chemical space. kubinyi.de By combining experimental data with computational predictions, researchers can build robust models that accelerate the optimization process, leading to the discovery of more potent and selective molecules. frontiersin.org

Computational and Theoretical Studies on 1 Isobutyl 2 4 Methoxyphenyl Piperidine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

To understand the potential biological targets of 1-Isobutyl-2-(4-methoxyphenyl)piperidine, molecular docking simulations would be performed against various protein structures. This process predicts how the compound might fit into the binding site of a receptor, such as the dopamine (B1211576) transporter or sigma receptors, for which other piperidine (B6355638) analogues have shown affinity. nih.govnih.gov The simulation identifies the most stable binding pose based on a scoring function that estimates the binding affinity.

From the predicted binding pose, an interaction fingerprint can be generated. This fingerprint details the specific types of interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking. For instance, studies on similar piperidine derivatives have identified key interactions with specific residues like Gly76, Phe77, and Asp79 in the binding pockets of their targets. mdpi.com

Table 1: Hypothetical Interaction Fingerprint for this compound with a Target Protein This table is for illustrative purposes to show the type of data generated from such a study.

Amino Acid ResidueDistance (Å)Interaction Type
ASP-1152.9Hydrogen Bond (with Piperidine N-H)
TYR-1503.8π-π Stacking (with Methoxyphenyl ring)
LEU-2104.2Hydrophobic (with Isobutyl group)
PHE-2144.5Hydrophobic (with Isobutyl group)

Following the prediction of a binding pose, computational methods can be used to estimate the binding free energy (ΔG_bind), which indicates the strength of the ligand-protein interaction. A more negative value signifies a stronger and more stable interaction. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Linear Interaction Energy (LIE) are commonly used for this purpose. frontiersin.orgresearchgate.net

These calculations provide a quantitative measure of binding affinity, which is critical for ranking potential drug candidates. For example, docking studies on other novel piperidine derivatives have reported binding energies ranging from -8 to -9 kcal/mol for promising target interactions. mdpi.comnih.gov While these methods are computationally intensive, they offer more accuracy than simple docking scores. nih.govchemrxiv.org

Table 2: Example of Estimated Binding Free Energy Components This table illustrates the kind of data obtained from binding free energy calculations and is not based on actual results for the specified compound.

Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.5
Electrostatic Energy-20.1
Polar Solvation Energy+48.3
Nonpolar Solvation Energy-4.9
Total Binding Free Energy (ΔG_bind) -22.2

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide detailed information about electron distribution, orbital energies, and chemical reactivity. openaccesspub.org

DFT calculations would be used to determine the electronic structure of this compound. A key part of this analysis is examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable. nih.gov From these orbital energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which help in predicting the molecule's behavior in chemical reactions. researchgate.net

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis would be performed to identify the most stable (lowest energy) spatial arrangements of the atoms. This involves rotating the single bonds within the molecule, particularly in the isobutyl group and the linkage between the two rings, and calculating the potential energy of each resulting conformer.

DFT methods are employed to optimize the geometry of these conformers and determine their relative energies. researchgate.net This analysis is crucial because the biologically active conformation that binds to a receptor may not be the lowest-energy conformation in solution. Understanding the energy landscape of the molecule helps in predicting its likely stereochemistry and the shape it will adopt when interacting with a biological target.

Molecular Dynamics Simulations for Ligand-Target Systems

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation would model the movement of every atom in the this compound-protein complex over time, typically on the nanosecond to microsecond scale.

This technique provides valuable insights into:

Stability of the Binding Pose: MD simulations can confirm whether the binding pose predicted by docking is stable over time.

Role of Water Molecules: It can reveal the role of individual water molecules in mediating the interaction between the ligand and the protein.

Conformational Changes: It shows how the ligand and the protein might adjust their conformations to achieve an optimal fit.

Binding Free Energy: Advanced MD-based methods can provide more accurate calculations of binding free energies.

Studies on similar piperazine-based compounds have used MD simulations to confirm the stability of docking results and identify the most crucial amino acid interactions for binding. nih.gov

Future Research Directions and Unaddressed Areas

Exploration of Unconventional Synthetic Routes for Structural Diversity

The generation of a diverse library of analogs based on the 1-isobutyl-2-(4-methoxyphenyl)piperidine core is paramount for comprehensive SAR studies. While classical methods for piperidine (B6355638) synthesis are well-established, future research should focus on unconventional and more efficient synthetic routes to access novel chemical space.

Recent advancements in catalysis and synthetic methodology offer exciting avenues. For instance, the use of gold-catalyzed annulation procedures could enable the direct assembly of highly substituted piperidines. ajchem-a.com Similarly, palladium-catalyzed 1,3-chirality transfer reactions present a powerful tool for creating stereochemically complex piperidine derivatives. ajchem-a.com Another promising strategy involves the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines using chiral bases, which has been shown to produce highly enantioenriched products that can be further functionalized without loss of stereochemical integrity. rsc.org

Furthermore, a modular, two-step process combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling could dramatically simplify the synthesis of complex piperidines, reducing the number of steps and the reliance on expensive precious metal catalysts. news-medical.net Such an approach would be highly beneficial for rapidly generating a library of analogs of this compound with diverse substitutions on both the piperidine and the phenyl rings.

A hypothetical unconventional synthetic approach could involve a multi-component reaction inspired by biosynthesis, which could assemble multi-substituted chiral piperidines in a highly convergent manner. rsc.org This could be particularly useful for introducing a variety of substituents at different positions of the piperidine ring to probe their effect on biological activity.

Table 1: Potential Unconventional Synthetic Strategies for this compound Analogs

Synthetic Strategy Potential Advantages Key Transformations Relevant Analogs to Explore
Gold-Catalyzed Annulation Direct assembly of highly substituted piperidines. ajchem-a.com N-allenamide and alkene-tethered oxime ether cyclization. ajchem-a.com Introduction of diverse substituents at C-3, C-4, C-5, and C-6 positions.
Palladium-Catalyzed 1,3-Chirality Transfer Access to stereochemically complex derivatives. ajchem-a.com Chiral secondary allylic alcohol directed syn-azapalladation. ajchem-a.com Synthesis of enantiomerically pure isomers of this compound.
Kinetic Resolution of Spirocyclic Piperidines High enantiomeric ratios for chiral building blocks. rsc.org Asymmetric deprotonation with a chiral base. rsc.org Generation of spirocyclic analogs at the C-4 position.
Biocatalytic C-H Oxidation and Radical Cross-Coupling Streamlined, cost-effective, and modular synthesis. news-medical.net Biocatalytic hydroxylation followed by radical-radical coupling. Rapid synthesis of a diverse library with modifications on the isobutyl and methoxyphenyl groups.
Biosynthesis-Inspired Multi-component Reaction Convergent and stereoselective assembly. rsc.org Vinylogous Mannich-type reaction of a functionalized dienolate. rsc.org Creation of polyfunctionalized piperidines with precise stereocontrol.

Integration of Multi-Omics Data in Advanced SAR Investigations

Traditional SAR studies often rely on a limited set of biological data points. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a more holistic understanding of a compound's biological effects and can significantly enhance SAR investigations for this compound. mdpi.comnih.gov

By exposing cell lines to various concentrations of the compound and its analogs, researchers can generate comprehensive datasets detailing changes in gene expression, protein levels, and metabolic pathways. This approach can help to identify not only the primary target but also off-target effects and downstream signaling cascades, providing a richer understanding of the compound's mechanism of action. nih.gov

For example, a study on caffeine (B1668208) utilized a multi-omics approach to analyze dose-dependent and temporal changes in regulatory pathways, demonstrating the power of this technique in understanding chemical perturbations of cellular systems. nih.gov Applying a similar strategy to this compound could reveal novel biomarkers of efficacy and potential toxicity, guiding the design of safer and more effective derivatives.

Computational tools will be essential for analyzing these large and complex datasets. Machine learning algorithms can be employed to identify patterns and correlations between structural modifications and multi-omics signatures, leading to more predictive SAR models.

Table 2: Proposed Multi-Omics Workflow for SAR Studies of this compound

Omics Layer Experimental Approach Data Analysis Potential Insights
Genomics Whole-genome sequencing of treated and untreated cells. Identification of genetic variations associated with compound sensitivity. Understanding genetic predispositions to drug response.
Transcriptomics RNA-sequencing to profile gene expression changes. Differential gene expression analysis and pathway enrichment. mdpi.com Elucidation of transcriptional regulatory networks affected by the compound.
Proteomics Mass spectrometry-based proteomics to quantify protein abundance and post-translational modifications. Identification of protein-protein interaction networks and signaling pathways. Revealing direct and indirect protein targets.
Metabolomics Mass spectrometry and NMR to profile metabolic changes. Metabolic pathway analysis and biomarker discovery. Understanding the impact on cellular metabolism and identifying metabolic liabilities.
Integrated Analysis Correlation of data across all omics layers. Construction of integrated network models. nih.gov A comprehensive view of the compound's mechanism of action and systems-level effects.

Discovery of Novel In Vitro Biological Targets for Piperidine Scaffolds

While the piperidine core is present in many approved drugs, the specific biological targets of this compound are likely not fully characterized. nih.govkcl.ac.uk A systematic screening against a broad panel of in vitro biological targets is a crucial step in uncovering its therapeutic potential. The unique substitution pattern of this compound may confer selectivity for novel or underexplored targets.

Given the prevalence of the piperidine motif in neuroactive compounds, initial screening efforts could focus on receptors and enzymes within the central nervous system. For instance, various piperidine derivatives have shown affinity for sigma receptors, which are implicated in a range of neurological and psychiatric disorders. nih.govrsc.orgnih.gov Other potential targets include acetylcholinesterase, relevant for Alzheimer's disease, and various ion channels. nih.gov

Beyond the CNS, the piperidine scaffold has been associated with a wide range of other biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ajchem-a.comnih.gov Therefore, a broad-based screening approach is warranted. High-throughput screening (HTS) campaigns against diverse target classes, such as G-protein coupled receptors (GPCRs), kinases, and proteases, could reveal unexpected activities.

Table 3: Potential Biological Targets for this compound Based on Analog Studies

Target Class Specific Examples Rationale from Analog Studies Potential Therapeutic Area
Sigma Receptors σ1 and σ2 receptors Many piperidine derivatives exhibit high affinity for sigma receptors. nih.govrsc.orgnih.gov Neurodegenerative diseases, psychiatric disorders, cancer.
Acetylcholinesterase (AChE) Human AChE Piperidine-based compounds have been developed as potent AChE inhibitors. nih.gov Alzheimer's disease.
Monoamine Transporters Dopamine (B1211576) Transporter (DAT), Serotonin (B10506) Transporter (SERT) The phenethylamine (B48288) substructure is a known modulator of monoamine systems. wikipedia.org Depression, ADHD, substance use disorders.
Kinases Various, e.g., Protein Kinase B (Akt) Piperidine derivatives have been identified as inhibitors of various kinases. clinmedkaz.org Cancer.
Proteases e.g., HIV-1 Protease, MERS Coronavirus 3CL Protease The piperidine moiety has been incorporated into potent protease inhibitors. clinmedkaz.org Infectious diseases.

Development of Multi-Target Directed Ligands Based on the Piperidine Core

The multifactorial nature of many complex diseases, such as Alzheimer's disease and cancer, has spurred the development of multi-target directed ligands (MTDLs). nih.govnih.gov The this compound scaffold is an excellent starting point for the design of such agents. By strategically incorporating additional pharmacophores, it may be possible to create single molecules that can modulate multiple biological targets simultaneously.

For example, in the context of Alzheimer's disease, an MTDL could be designed to inhibit both acetylcholinesterase and the aggregation of amyloid-beta peptides. nih.gov The piperidine core of this compound could serve as the anchor for an AChE-inhibiting moiety, while the 4-methoxyphenyl (B3050149) group could be modified to interact with the amyloid-beta peptide.

Computational modeling and molecular docking studies will be invaluable in the rational design of such MTDLs. nih.govnih.govresearchgate.net These in silico methods can predict the binding modes of designed ligands to multiple targets, helping to prioritize synthetic efforts. The development of MTDLs represents a sophisticated and promising approach to tackling complex diseases, and the this compound scaffold provides a solid foundation for such endeavors.

Q & A

Q. What are the recommended synthetic routes for 1-Isobutyl-2-(4-methoxyphenyl)piperidine, and how can purity be optimized?

The synthesis of piperidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized via reaction of piperidine with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) . Purification methods such as recrystallization or column chromatography are critical for achieving >98% purity, as demonstrated in the synthesis of N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide . Optimization of reaction time, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidine to electrophile) can enhance yield and purity.

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) are standard for confirming molecular structure and purity. Mass spectrometry (MS) provides molecular weight validation, as seen in studies of related piperidine derivatives . X-ray crystallography, used for compounds like 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one, can resolve stereochemical ambiguities .

Q. What safety protocols are advised for handling this compound, given limited toxicity data?

While specific toxicity data for this compound may be unavailable, general precautions for piperidine derivatives include:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Storage in airtight containers at 2–8°C to prevent degradation .
  • Adherence to protocols for spills (e.g., neutralization with dilute acetic acid) and disposal via certified hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of piperidine derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from structural variations or assay conditions. Systematic approaches include:

  • Dose-response studies : Evaluate activity across concentrations (e.g., 1–100 µM) to identify therapeutic windows .
  • Conformational analysis : Use crystallographic data (e.g., from analogues like 1-Formyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) to correlate stereochemistry with bioactivity .
  • Computational modeling : Molecular docking can predict binding affinities to targets like serotonin receptors, guiding experimental validation .

Q. What strategies mitigate challenges in optimizing the compound’s bioavailability for in vivo studies?

Piperidine derivatives often exhibit poor solubility or metabolic instability. Key strategies include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance membrane permeability, as seen in antipsychotic agents like cinnamoylpiperidinobutyrophenones .
  • Lipid nanoparticle encapsulation : Improves aqueous solubility and prolongs half-life .
  • Metabolic profiling : Use LC-MS/MS to identify major metabolites and modify labile functional groups .

Q. How can researchers address gaps in ecological impact assessments for this compound?

Despite limited ecotoxicity data (e.g., bioaccumulation potential), proactive measures include:

  • Read-across analysis : Apply data from structurally similar compounds (e.g., 4-(phenylamino)piperidine) to estimate persistence or mobility in soil .
  • Microcosm studies : Assess biodegradation in simulated environments using OECD 301 guidelines .
  • QSAR modeling : Predict ecotoxicological endpoints (e.g., LC50 for aquatic organisms) based on molecular descriptors .

Methodological Considerations

Q. What experimental designs are robust for studying structure-activity relationships (SAR) in this compound class?

  • Fragment-based screening : Synthesize analogues with systematic substitutions (e.g., methoxy → hydroxyl) to isolate pharmacophores .
  • Kinetic studies : Measure reaction rates of derivatives under varying conditions (pH, temperature) to infer stability .
  • High-throughput screening : Test libraries of piperidine derivatives against panels of enzymatic or cellular targets .

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled during structural elucidation?

  • Deuterated solvent trials : Confirm solvent-induced shifts by repeating NMR in D₂O vs. CDCl₃ .
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in crowded spectra .
  • Cross-validate with synthetic intermediates : Compare spectra of precursor and final product to assign peaks unambiguously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.